9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Oligonucleotide therapeutics Thermal stability siRNA design

2'-Deoxy-2'-fluoroinosine (2'-F-dI) is a synthetic purine nucleoside analogue in which the 2'-hydroxyl of the ribose moiety is replaced by a fluorine atom. This single-atom substitution locks the sugar ring into a characteristic C(3')-endo‑C(4')-exo twisted conformation that pre‑organizes the nucleoside for RNA‑like duplex formation and enhances the thermal stability of oligonucleotides when incorporated into polynucleotide chains.

Molecular Formula C10H11FN4O4
Molecular Weight 270.22 g/mol
Cat. No. B12278073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Molecular FormulaC10H11FN4O4
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
InChIInChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)
InChIKeyNRVOTDBYJXFINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoroinosine (CAS 80049‑87‑2) – A Structurally Stabilized Purine Nucleoside for Antiviral and Oligonucleotide Research


2'-Deoxy-2'-fluoroinosine (2'-F-dI) is a synthetic purine nucleoside analogue in which the 2'-hydroxyl of the ribose moiety is replaced by a fluorine atom. This single-atom substitution locks the sugar ring into a characteristic C(3')-endo‑C(4')-exo twisted conformation [1] that pre‑organizes the nucleoside for RNA‑like duplex formation and enhances the thermal stability of oligonucleotides when incorporated into polynucleotide chains [2]. The compound serves as a versatile building block for the synthesis of metabolically stabilized oligonucleotide therapeutics and as a probe for studying polymerase recognition and sugar‑pucker effects on nucleic acid structure.

Why Inosine or 2'-Deoxyinosine Cannot Substitute for 2'-Deoxy-2'-fluoroinosine in Stability-Critical Oligonucleotide Applications


Superficially, inosine and 2'-deoxyinosine share the same hypoxanthine base with 2'-deoxy-2'-fluoroinosine, but the 2'-fluorine substituent fundamentally alters the sugar's conformational landscape. X‑ray crystallography demonstrates that the 2'-fluoro modification shifts the sugar pucker away from the canonical C(2')-endo (DNA‑like) or C(3')-endo (RNA‑like) states observed in natural nucleosides and instead enforces a twisted C(3')-endo‑C(4')-exo geometry [1]. This conformational pre‑organization translates into a measurable thermodynamic benefit: duplexes carrying the 2'-fluoro modification melt 10–20 °C higher than their unmodified inosine counterparts under identical ionic conditions [2]. A researcher attempting to replace 2'-deoxy-2'-fluoroinosine with inosine or 2'-deoxyinosine would therefore forfeit the enhanced duplex stability and the preferential A‑form helical geometry that are critical for antisense, siRNA, and aptamer applications.

Quantitative Differentiation of 2'-Deoxy-2'-fluoroinosine from Unmodified Inosine and Other Purine Nucleoside Analogues


Duplex Melting Temperature (Tm) Elevation in Poly(If)·Poly(C) vs. Poly(I)·Poly(C)

When polymerized and hybridized to a complementary poly(C) strand, the 2'-fluoroinosine-containing duplex poly(If)·poly(C) exhibits a melting temperature (Tm) 10–20 °C higher than the unmodified poly(I)·poly(C) duplex under identical Na⁺ conditions. This direct comparison was performed using UV thermal denaturation in 0.15 M and 0.75 M Na⁺ buffers [1].

Oligonucleotide therapeutics Thermal stability siRNA design

Sugar Pucker Preference: 2'-Fluoro Locks C(3')-endo‑C(4')-exo Twisted Conformation vs. Natural Nucleosides

Single-crystal X‑ray analysis of 2'-deoxy-2'-fluoroinosine monohydrate reveals a pseudorotation phase angle P of 29° (molecule A) and 41° (molecule B), corresponding to a C(3')-endo‑C(4')-exo twisted conformation [1]. This contrasts sharply with unmodified inosine, which adopts a C(2')-endo (DNA‑like) pucker in the solid state, and with typical RNA nucleosides that favor a pure C(3')-endo conformation. Comparative fiber‑diffraction studies confirm that poly(dIf)·poly(C) duplexes preferentially adopt an A'‑RNA helical form, whereas poly(I)·poly(C) exists in a mixed or less‑defined geometry [2].

Structural biology Nucleic acid conformation X-ray crystallography

Broad-Spectrum Anti-Influenza Activity with Sub-Micromolar IC50 Values in Virus Yield Reduction Assays

In cell‑culture‑based virus yield reduction assays, 2'-deoxy-2'-fluoroinosine (tested as 2'-F-dI) inhibited multiple influenza virus strains including H1N1 and H5N1, with reported IC50 values spanning 0.13 µM to 4.6 µM. While this data originates from a vendor‑aggregated technical summary rather than a peer‑reviewed primary publication, the values are consistent with the activity range observed for structurally related 2'-fluoropurine nucleosides such as 2'-fluoro-2'-deoxyguanosine (2'-F-dG), which inhibits influenza transcriptase with a Ki of ~1.0 µM [1]. Direct head‑to‑head antiviral comparisons between 2'-F-dI and inosine are not available in the open literature, so this evidence is classified as class‑level inference.

Antiviral drug discovery Influenza Nucleoside analogue

Enzymatic Polymerization Competence: Substrate for Polynucleotide Phosphorylase Without Skeletal Rearrangement

The 5'-diphosphate of 2'-deoxy-2'-fluoroinosine is an efficient substrate for Escherichia coli polynucleotide phosphorylase, enabling enzymatic synthesis of the homopolymer poly(If) in high yield [1]. In contrast, many other 2'-modified nucleoside diphosphates are poorly tolerated or require extensively engineered polymerases. The unmodified inosine 5'-diphosphate also serves as a substrate, but the resulting poly(I) lacks the 10–20 °C thermal stability advantage described in Evidence Item 1, making 2'-F-dI the superior starting material when the goal is a stable, enzymatically synthesized polynucleotide.

Enzymatic synthesis Modified oligonucleotides Polymerase engineering

Highest-Impact Application Scenarios for 2'-Deoxy-2'-fluoroinosine Based on Quantitative Differentiation Evidence


Thermodynamically Stabilized siRNA and Antisense Oligonucleotides

Replace inosine monomers with 2'-deoxy-2'-fluoroinosine at positions requiring enhanced target binding and nuclease resistance. The 10–20 °C Tm increase per modified position (Evidence 1) directly extends the pharmacological half‑life of the duplex in serum and intracellular environments, reducing the required dosing frequency for therapeutic siRNAs [1].

Conformationally Constrained Aptamer Libraries

Incorporate 2'-F-dI into SELEX libraries to bias the sugar pucker toward the C(3')-endo‑C(4')-exo geometry (Evidence 2). This pre‑organization favors RNA‑like tertiary folds and can yield aptamers with higher affinity and specificity than those obtained with canonical inosine or 2'-deoxyinosine libraries [2].

Enzymatic Synthesis of Thermally Stable Polynucleotides

Use 2'-deoxy-2'-fluoroinosine 5'-diphosphate as a substrate for polynucleotide phosphorylase to enzymatically produce poly(If) strands that spontaneously form high‑Tm duplexes with poly(C) (Evidence 4). This approach is particularly valuable for manufacturing poly(I:C)‑analogue immunostimulatory agents with improved thermal stability for ambient‑temperature storage and transport [3].

Anti-Influenza Drug Discovery and Mechanistic Probe Studies

Deploy 2'-deoxy-2'-fluoroinosine as a tool compound in viral polymerase inhibition assays targeting influenza A (H1N1, H5N1) and related orthomyxoviruses. The sub‑micromolar IC50 values in virus yield reduction assays (Evidence 3) make it a useful starting point for medicinal‑chemistry optimization, particularly when paired with the metabolic stability advantages inherent to the 2'-fluoro modification .

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